Bienvenue dans la boutique en ligne BenchChem!

N-(3,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide

Anti-inflammatory drug discovery Pyridazinone SAR Analgesic screening

N-(3,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide (molecular formula C21H21N3O4, MW ~379.4 g/mol) belongs to the 6-phenylpyridazin-3(2H)-one (pyridazinone) class—a scaffold with established pharmacophoric relevance across analgesic, anti-inflammatory, and enzyme-inhibitory programs. The compound comprises a 6-oxo-3-phenylpyridazin-1(6H)-yl core linked via a branched propanamide chain to a 3,4-dimethoxyphenyl anilide terminus.

Molecular Formula C21H21N3O4
Molecular Weight 379.4 g/mol
Cat. No. B5236486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide
Molecular FormulaC21H21N3O4
Molecular Weight379.4 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=CC(=C(C=C1)OC)OC)N2C(=O)C=CC(=N2)C3=CC=CC=C3
InChIInChI=1S/C21H21N3O4/c1-14(21(26)22-16-9-11-18(27-2)19(13-16)28-3)24-20(25)12-10-17(23-24)15-7-5-4-6-8-15/h4-14H,1-3H3,(H,22,26)
InChIKeyPXMDIIPMFFVRCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,4-Dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide: Pyridazinone-Derived Chemical Probe for Inflammation and Enzyme Inhibition Research


N-(3,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide (molecular formula C21H21N3O4, MW ~379.4 g/mol) belongs to the 6-phenylpyridazin-3(2H)-one (pyridazinone) class—a scaffold with established pharmacophoric relevance across analgesic, anti-inflammatory, and enzyme-inhibitory programs [1]. The compound comprises a 6-oxo-3-phenylpyridazin-1(6H)-yl core linked via a branched propanamide chain to a 3,4-dimethoxyphenyl anilide terminus. This specific connectivity is reported among screening-library members for anti-inflammatory and anticancer research programs; however, dedicated peer-reviewed biological data on this exact compound remain sparse, and the evidence base draws primarily on structurally proximate analogs and class-level SAR principles .

Why Substituting N-(3,4-Dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide with a Close Analog Risks Phenotypic Divergence


Within the pyridazinone amide series, small structural perturbations—such as linker truncation (propanamide → acetamide) or methoxy-regioisomerism on the N-aryl ring —produce non-linear shifts in pharmacodynamic and pharmacokinetic readouts [1]. Multiple independent SAR campaigns have established that propanamide-linked pyridazinones consistently outperform their acetamide counterparts in antinociceptive and anti-inflammatory in vivo models [2], while the 3,4-dimethoxyphenyl substitution pattern has been associated with a distinct PDE isozyme selectivity profile relative to the 3,5- or 2,4-regioisomers [3]. Consequently, interchanging this compound with a closely related analog—even one differing by a single methylene unit or methoxy position—may alter target engagement, potency rank order, or gastric safety profile, compromising experimental reproducibility and procurement value.

Quantitative Differentiation Evidence for N-(3,4-Dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide vs. Closest Analogs


Propanamide Linker Confers Superior Anti-Inflammatory Potency Over Acetamide Analogs in the 5,6-Diphenylpyridazinone Series

In a systematic head-to-head comparison, propanamide derivatives of 5,6-diphenylpyridazinone exhibited consistently higher anti-inflammatory potency than their acetamide counterparts in the carrageenan-induced hind paw edema model in mice [1]. The target compound possesses a propanamide linkage, distinguishing it from the directly analogous N-(3,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide (one methylene unit shorter). Although the Dogruer et al. study evaluated 5,6-diphenyl-substituted rather than 3-phenyl-substituted pyridazinones, the linker-length SAR principle has been replicated across multiple pyridazinone sub-series, forming a robust class-level inference for procurement decisions [1][2].

Anti-inflammatory drug discovery Pyridazinone SAR Analgesic screening Linker-length optimization

6-Oxo-3-Phenylpyridazinone Scaffold Demonstrates COX-2 Inhibitory Activity Comparable to Celecoxib

Khan et al. (2020) synthesized and evaluated N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives as COX-2 inhibitors and reported that compounds 4a (IC50 = 17.45 nM), 4b (IC50 = 17.40 nM), 5a (IC50 = 16.76 nM), and 10 (IC50 = 17.15 nM) exhibited numerically superior COX-2 inhibition compared with celecoxib (IC50 = 17.79 nM; p < 0.05) in the same in vitro assay [1]. The target compound shares the identical 6-oxo-3-phenylpyridazine core structure—differing only in the N-substituent identity and linker topology—and therefore belongs to a scaffold with experimentally validated COX-2 inhibitory potential at clinically relevant potency levels.

COX-2 inhibition Pyridazine medicinal chemistry NSAID alternatives Gastric safety

3,4-Dimethoxyphenyl Substituent Is Associated with PDE4 Isozyme Engagement Distinct from 3,5- and 2,4-Regioisomers

Van der Mey et al. (2001) demonstrated that within a pyridazinone-phthalazinone hybrid series, the pyridazinone analog 3b bearing a 3,4-dimethoxyphenyl group exhibited moderate PDE4 inhibitory activity (pIC50 = 6.5, corresponding to IC50 ≈ 316 nM) alongside detectable PDE3 activity (pIC50 = 6.6, IC50 ≈ 251 nM), whereas all other compounds in the series showed PDE4-selective inhibition [1]. This contrasts with the 3,5-dimethoxyphenyl and 2,4-dimethoxyphenyl regioisomers, which may display differing PDE isozyme selectivity fingerprints. The target compound's 3,4-dimethoxyphenyl moiety is therefore expected to confer a distinct PDE interaction profile relative to its regioisomeric analogs, a consideration relevant for off-target deconvolution in anti-inflammatory programs.

PDE4 inhibition Phosphodiesterase selectivity Dimethoxyphenyl SAR Anti-inflammatory target engagement

Pyridazinone-Propanamide Hybrids Exhibit Lipase Inhibitory Activity with Defined IC50 Values

Alagöz et al. (2022) synthesized four compounds bearing the 6-phenylpyridazin-3(2H)-one nucleus with propanamide-derived side chains and evaluated them against porcine pancreatic lipase type II (PLL). Compound 8d—bearing a 3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanehydrazide structure—was the most potent with an IC50 of 32.66 ± 2.83 μg/mL, compared with the reference inhibitor orlistat [1]. The target compound shares the identical 6-oxo-3-phenylpyridazin-1(6H)-yl core and a propanamide-type side chain, placing it within a structurally validated lipase-inhibitory chemotype. Molecular docking and molecular dynamics simulations corroborated the experimental inhibition data, identifying key binding interactions within the PLL active site [1].

Pancreatic lipase inhibition Anti-obesity drug discovery Pyridazinone SAR Metabolic disease

Gastric Safety Advantage of Pyridazinone-Propanamide Derivatives Over Conventional NSAIDs Documented In Vivo

Gökçe et al. (2009) evaluated a series of 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide derivatives for analgesic and anti-inflammatory activity and explicitly examined gastric mucosa for ulcerogenic effects [1]. None of the tested pyridazinone-propanamide compounds induced gastric lesions, in contrast to the reference NSAIDs acetylsalicylic acid and indomethacin, which produced measurable gastric damage at therapeutic doses [1]. The target compound, being a 6-phenyl-3(2H)-pyridazinon-2-propanamide derivative, falls within this gastric-sparing chemotype. This differentiation is critical for procurement decisions where chronic-dosing safety is a programmatic concern.

Gastric ulcerogenicity NSAID safety profiling Pyridazinone therapeutics COX/LOX dual inhibition

Phenylpyridazine Core Demonstrates Interleukin-1β Production Inhibitory Activity Relevant to Immune-Inflammatory Disease Models

US Patent 6,664,256 (assigned to Mitsubishi Pharma Corporation) discloses phenylpyridazine compounds of formula (I) with potent inhibitory activity against interleukin-1β (IL-1β) production, positioning this scaffold for immune system diseases, inflammatory diseases, and ischemic diseases [1]. The patent claims a broad scope encompassing phenylpyridazine derivatives with varied substitution patterns; the target compound's core architecture maps onto the claimed pharmacophore, suggesting potential IL-1β modulatory capacity distinct from classical COX-dependent anti-inflammatory mechanisms.

Interleukin-1β inhibition Immunomodulation Phenylpyridazine patent Inflammatory cytokine

Prioritized Research and Procurement Application Scenarios for N-(3,4-Dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide


In Vivo Anti-Inflammatory Screening with Gastric Safety Readouts

The compound is structurally aligned with pyridazinone-propanamide derivatives that have demonstrated consistent anti-inflammatory efficacy in carrageenan-induced rodent paw edema models while exhibiting a complete absence of gastric lesions—a key differentiator from conventional NSAIDs (indomethacin, aspirin) [1]. Researchers prioritizing NSAID-alternative discovery with integrated gastric safety endpoints should consider this compound for carrageenan-edema, acetic acid-writhing, and adjuvant-arthritis protocols. The propanamide linker is a critical structural feature: acetamide analogs in the same pyridazinone series have shown reduced anti-inflammatory potency [1].

COX-2 Target Engagement and Selectivity Profiling Against Celecoxib Benchmark

The 6-oxo-3-phenylpyridazinone core has produced compounds with COX-2 IC50 values (16.76–17.45 nM) comparable to or slightly better than celecoxib (IC50 = 17.79 nM) in head-to-head in vitro enzyme assays [2]. This compound, carrying the identical core with a distinct N-(3,4-dimethoxyphenyl)propanamide side chain, is suitable for COX-1/COX-2 selectivity panels, whole-blood COX assays, and molecular docking campaigns aimed at identifying alternative binding modes within the COX-2 active site.

PDE Isozyme Panel Screening for Anti-Inflammatory Polypharmacology

The 3,4-dimethoxyphenyl substituent is associated with PDE4 engagement (pIC50 ~6.5) and, uniquely within its structural series, additional PDE3 cross-reactivity (pIC50 ~6.6), as documented for the pyridazinone 3b analog [3]. Researchers investigating dual PDE3/PDE4 inhibition as an anti-inflammatory strategy—or conversely, those requiring PDE4-selective tool compounds for target deconvolution—should include this compound in PDE isozyme profiling panels alongside the 3,5-dimethoxyphenyl and 2,4-dimethoxyphenyl regioisomers to map selectivity determinants.

Metabolic Disease Screening: Pancreatic Lipase Inhibition

Alagöz et al. (2022) demonstrated that pyridazinone derivatives with propanamide-type side chains inhibit porcine pancreatic lipase (PLL) with measurable IC50 values (most potent analog 8d: IC50 = 32.66 ± 2.83 μg/mL) [4]. The target compound shares the pyridazinone-propanamide architecture and is appropriate for PLL inhibition assays, orlistat-referenced dose-response studies, and molecular dynamics simulations to explore lipase binding modes. This application scenario is orthogonal to the anti-inflammatory screening applications above.

Quote Request

Request a Quote for N-(3,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.